(1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I) is a synthetic compound primarily recognized for its role in scientific research, specifically in neuroscience. [, , ] It is classified as a selective agonist of group III metabotropic glutamate receptors (mGluRs), particularly exhibiting high potency at the mGluR4 subtype. [, , , ] ACPT-I is a valuable tool for investigating the function and therapeutic potential of group III mGluRs in various neurological and physiological processes. [, , , , , ]
Acpt-II, also known by its chemical name 2-Amino-3-(4-chlorophenyl)-1-(pyridin-2-yl)propan-1-one, is a compound with significant implications in pharmacology, particularly as a competitive antagonist of metabotropic glutamate receptors. It is classified under the category of small organic molecules with a specific focus on neuropharmacological applications. The compound is recognized for its potential neuroprotective effects and has been studied for its interactions with various metabotropic glutamate receptor subtypes, including mGlu1a, mGlu2, and mGlu4a.
The synthesis of Acpt-II typically involves several organic reactions that can be categorized into two main approaches: solution-phase synthesis and solid-phase synthesis. The phosphoramidite method is often employed for synthesizing oligonucleotides, which may include derivatives like Acpt-II.
The specific reactions involved in synthesizing Acpt-II may vary based on the starting materials used and the desired purity of the final product. The synthesis typically requires careful control of reaction conditions to minimize side reactions and ensure high yield.
The molecular structure of Acpt-II can be represented as follows:
Acpt-II exhibits a specific three-dimensional conformation that is crucial for its binding affinity to metabotropic glutamate receptors. The presence of various functional groups allows for hydrogen bonding and hydrophobic interactions that enhance receptor binding.
Acpt-II primarily participates in competitive inhibition reactions at metabotropic glutamate receptors. Its mechanism involves binding to the receptor sites, thereby preventing glutamate from exerting its effects.
The binding affinity (KB values) of Acpt-II has been reported as follows:
These values indicate moderate potency as a competitive antagonist.
The mechanism by which Acpt-II exerts its effects involves several key steps:
Research indicates that compounds like Acpt-II can modulate synaptic plasticity and neuronal survival under pathological conditions, highlighting its therapeutic potential.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of Acpt-II during synthesis.
Acpt-II has several significant scientific uses:
ACPT-II, systematically named (1R,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid, is a conformationally constrained glutamate analog designed as a pharmacological tool for metabotropic glutamate receptor (mGluR) research. Its molecular formula is C₈H₁₁NO₆, with a molecular weight of 217.18 g/mol [2] [5] [8]. The structure features a cyclopentane ring substituted with an amino group at position 1 and carboxylic acid groups at positions 1, 3, and 4, creating a stereospecific arrangement critical for receptor interaction. This configuration mimics the spatial orientation of glutamate’s α-amino and distal carboxylic acid groups but adds a third carboxylic moiety to enhance selectivity and potency at mGluRs [4].
Table 1: Chemical and Physical Properties of ACPT-II
Property | Value | Source/Reference |
---|---|---|
Chemical Name | (1R,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid | Tocris Bioscience [2] |
Molecular Formula | C₈H₁₁NO₆ | PubChem [2] |
Molecular Weight | 217.18 g/mol | R&D Systems [8] |
CAS Registry Number | 195209-04-2 | ChemicalBook [5] |
Solubility | 5 mM in DMSO; 100 mM in NaOH (1.4 eq) | Tocris Bioscience [8] |
Storage Conditions | Desiccate at –20°C | Tocris Bioscience [2] |
ACPT-II emerged from systematic structure-activity relationship (SAR) studies on 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), the first compound discriminating between ionotropic and metabotropic glutamate receptors. In the mid-1990s, Dr. Francine Acher’s team at CNRS (France) synthesized the ACPT series by adding a third carboxylic acid substituent at the 4-position of the ACPD scaffold [3] [4]. This modification aimed to exploit unexplored polar regions within the Venus Flytrap Domain (VFD) of mGluRs. The team resolved all four stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid and screened them across glutamate receptor subtypes. While ACPT-I and (+)-(3S,4S)-ACPT-III acted as group III mGluR agonists, ACPT-II [(1R,3R,4S)-isomer] consistently exhibited antagonism across mGluR groups [4]. This work, published in the Journal of Medicinal Chemistry in 1997, established ACPT-II as a key tool for receptor mechanistic studies [4]. Its licensing by Tocris Bioscience facilitated global distribution to neuroscience laboratories [2] [8].
ACPT-II is distinguished by its broad-spectrum competitive antagonism at multiple mGluR subtypes, with equilibrium dissociation constants (KB) of 115 ± 2 μM (mGluR1a, group I), 88 ± 21 μM (mGluR2, group II), and 77 ± 9 μM (mGluR4a, group III) [2] [4]. This pan-antagonism provides critical advantages for probing mGluR function:
Mechanistic Insights into Glutamate Binding:ACPT-II competes with glutamate for binding within the VFD, preventing lobe closure essential for receptor activation [1] [4]. Mutagenesis studies show that residues coordinating ACPT-II’s third carboxylate differ between mGluR subtypes, explaining its variable potency. For example, in mGluR4a (group III), this group interacts with a conserved lysine residue (K317) not present in group I receptors, partially accounting for its higher affinity at group III subtypes [4].
Tool for Deconvoluting mGluR Signaling:As a competitive antagonist, ACPT-II reversibly blocks glutamate-induced G-protein activation and second messenger cascades:
Group II/III (mGluR2/3/4/7/8): Blocks inhibition of adenylyl cyclase and modulation of K⁺/Ca²⁺ channels [1] [2].This enables researchers to isolate mGluR-specific effects in complex neural circuits. For instance, Scholler et al. used ACPT-II to validate FRET-based sensors detecting conformational changes in mGluR dimers upon ligand binding [2] [8].
Receptor Dimerization Studies:mGluRs function as constitutive dimers. ACPT-II’s antagonism helps elucidate "transactivation" mechanisms, where glutamate binding to one protomer may activate the entire dimer. Studies show ACPT-II occupying a single VFD in an mGluR2 homodimer partially inhibits signaling, supporting models where full activation requires agonist binding to both protomers [1] [4].
Allosteric Modulation Contextualization:ACPT-II distinguishes orthosteric versus allosteric effects. In cells expressing mGluR1, ACPT-II competitively antagonizes glutamate but does not block positive allosteric modulators (PAMs) binding within the heptahelical domain (HD), confirming their non-competitive interaction [1] [4].
Table 2: Antagonist Activity Profile of ACPT-II at Key mGluR Subtypes
mGluR Subtype | Group | KB (μM) | Functional Assay |
---|---|---|---|
mGluR1a | I | 115 ± 2 | Inhibition of glutamate-induced PI hydrolysis [4] |
mGluR2 | II | 88 ± 21 | Blockade of glutamate-mediated cAMP inhibition [4] |
mGluR4a | III | 77 ± 9 | Antagonism of glutamate-induced [³⁵S]GTPγS binding [2] [4] |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: